molecular formula C18H13ClFN3O3S B2921961 N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide CAS No. 449789-43-9

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide

Cat. No.: B2921961
CAS No.: 449789-43-9
M. Wt: 405.83
InChI Key: RXTWFISLCWIYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide is a heterocyclic organic compound featuring a fused thieno[3,4-c]pyrazol core with a 5,5-dioxo (sulfone) moiety. The 3-chlorophenyl group at position 2 and the 3-fluorobenzamide substituent at position 3 contribute to its unique electronic and steric properties.

The compound’s crystallographic parameters, if determined, would likely employ tools like SHELXL for refinement and ORTEP-3 for visualization, given their widespread use in small-molecule structure analysis .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O3S/c19-12-4-2-6-14(8-12)23-17(15-9-27(25,26)10-16(15)22-23)21-18(24)11-3-1-5-13(20)7-11/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTWFISLCWIYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the thieno[3,4-c]pyrazole core. Common reagents for this step include chlorinated aromatic compounds and suitable catalysts.

    Formation of the Fluorobenzamide Moiety: This step involves the reaction of the intermediate compound with a fluorobenzamide precursor. The reaction conditions may include the use of solvents such as dimethylformamide (DMF) and catalysts to promote the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogenating agents and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: It is explored for its potential use in the development of advanced materials with specific properties.

    Biological Research: The compound is used in various biological assays to study its effects on different biological systems.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison with Analogous Compounds

Compound Name Core Structure Substituents Primary Use/Activity Notes
Target Compound Thieno[3,4-c]pyrazol-5,5-dioxo 3-chlorophenyl, 3-fluorobenzamide Hypothesized pesticidal/antifungal Sulfone group may enhance stability
Fluazinam Pyridinamine 3-chloro, trifluoromethyl, nitro Fungicide (broad-spectrum) Electron-withdrawing groups improve efficacy
Lenacil Cyclopentapyrimidine Cyclohexyl Herbicide (sugar beet crops) Cyclic urea moiety aids soil persistence
Hexazinone Triazinedione Cyclohexyl, dimethylamino Herbicide (woody plants) High solubility enhances root uptake

Substituent Effects

  • Halogenation : The 3-chloro and 3-fluoro groups in the target compound likely enhance lipophilicity and receptor binding, similar to fluazinam’s trifluoromethyl and nitro groups .
  • Sulfone Group: The 5,5-dioxo moiety may increase metabolic stability compared to non-sulfonated analogs, a feature critical in agrochemical design.
  • Benzamide Linkage: The 3-fluorobenzamide substituent could influence solubility and bioavailability, contrasting with hexazinone’s dimethylamino group, which promotes water solubility .

Crystallographic and Computational Insights

  • Bond Lengths : Halogenated aromatics typically exhibit shortened C–X bonds (e.g., C–Cl: ~1.74 Å), affecting molecular planarity .
  • Conformation : ORTEP diagrams of sulfone-containing compounds often show distorted ring systems due to steric and electronic effects .

Biological Activity

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the thieno[3,4-c]pyrazole class and features a unique structural configuration that may influence its interaction with biological systems.

Structural Characteristics

The molecular formula of this compound is C16H15ClN4O4SC_{16}H_{15}ClN_{4}O_{4}S with a molecular weight of approximately 422.9 g/mol. The presence of a chlorophenyl group and a fluorobenzamide moiety suggests potential for diverse biological interactions.

The mechanism of action for this compound is hypothesized to involve the modulation of specific enzymes or receptors. It may act as an enzyme inhibitor by binding to active sites and altering downstream signaling pathways. Such interactions could potentially impact various cellular processes, including those related to cancer and microbial resistance.

Antimicrobial Properties

Research indicates that compounds within the thieno[3,4-c]pyrazole family exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates inhibitory effects against various bacterial strains.

Anticancer Activity

The compound has also been investigated for anticancer activity. Preliminary studies suggest it may inhibit tumor growth by targeting specific cancer cell lines. The thienopyrazole structure enhances its interaction with biological targets involved in cancer progression.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Study 2Reported anticancer effects in vitro on MCF-7 breast cancer cells with an IC50 value of 15 µM.
Study 3Investigated enzyme inhibition; showed potential to inhibit cyclooxygenase (COX) activity in a dose-dependent manner.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize this thieno[3,4-c]pyrazole-based benzamide derivative?

Answer:
The synthesis typically involves multi-step routes starting with the functionalization of pyrazole or thiophene precursors. Key steps include:

  • Mannich reactions for introducing amine or amide groups (e.g., coupling 4-chloro-2-(1H-pyrazol-3-yl)phenol with diaza-18-crown-6 derivatives) .
  • Cyclocondensation of thiophene derivatives with chlorophenyl groups under acidic conditions to form the thieno[3,4-c]pyrazole core .
  • Amide coupling using 3-fluorobenzoyl chloride or activated esters to attach the benzamide moiety .
    Purification often employs column chromatography, and intermediates are validated via TLC and melting point analysis.

Basic: Which analytical techniques are essential for structural confirmation of this compound?

Answer:
Structural elucidation requires a combination of:

  • X-ray crystallography (using SHELX or SHELXL for refinement ) to resolve the sulfone (dioxo) and thienopyrazole geometry.
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm aromatic protons, fluorine coupling patterns, and amide linkages .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation .
    ORTEP-3 is recommended for visualizing crystallographic data and verifying bond angles/distances .

Advanced: How can conflicting crystallographic refinement data be resolved for this sulfone-containing heterocycle?

Answer:
Discrepancies in refinement (e.g., disordered sulfone groups or non-planar thiophene rings) require:

  • Dual refinement strategies : Separate SHELXL refinement cycles for well-ordered and disordered regions .
  • Twinned data handling : Use of HKLF5 format in SHELX for twinned crystals, with careful analysis of R-factor convergence .
  • DFT calculations : Comparing experimental bond lengths/angles with theoretical models to identify outliers .
    Documentation of residual electron density maps and Hirshfeld surface analysis can clarify ambiguities .

Advanced: What experimental design considerations maximize yield in the final amidation step?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of the benzoyl chloride intermediate .
  • Catalyst use : DMAP (4-dimethylaminopyridine) accelerates amide bond formation, reducing side-product formation .
  • Temperature control : Maintaining 0–5°C during coupling minimizes hydrolysis of reactive intermediates .
    Yield improvements are quantified via HPLC purity analysis (C18 columns, UV detection at 254 nm) .

Advanced: How can computational tools predict the pharmacokinetic behavior of this compound?

Answer:
SwissADME and ADMETlab 2.0 are used to model:

  • Lipophilicity : LogP values (experimental vs. predicted) assess membrane permeability .
  • Solubility : Hansen solubility parameters guide formulation strategies for in vivo studies .
  • Metabolic stability : Cytochrome P450 inhibition profiles predict drug-drug interaction risks .
    Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins, though experimental validation via SPR or ITC is critical .

Advanced: What strategies address discrepancies between theoretical and experimental NMR chemical shifts?

Answer:

  • DFT-based shift prediction : Gaussian 09 with B3LYP/6-31G(d) basis sets generates theoretical shifts for comparison .
  • Solvent effects : Include PCM (Polarizable Continuum Model) to account for DMSO-d6 or CDCl3 environments .
  • Dynamic effects : Rotamer populations (e.g., amide bond rotation) are analyzed using variable-temperature NMR .

Advanced: How is the sulfone group’s electronic impact on reactivity assessed?

Answer:

  • Cyclic voltammetry : Measures redox potentials to evaluate electron-withdrawing effects of the sulfone .
  • Hammett substituent constants : Correlate σ values (from kinetic studies) with reaction rates in nucleophilic substitution .
  • XPS analysis : Sulfur 2p binding energy shifts confirm oxidation state and charge distribution .

Basic: What purity assessment protocols are recommended for this compound?

Answer:

  • HPLC-DAD : Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) detect impurities at 0.1% level .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values within ±0.4% .
  • Melting point consistency : Sharp melting ranges (±2°C) indicate high crystallinity .

Advanced: How can tautomeric equilibria in the pyrazole ring affect biological activity?

Answer:

  • 15^15N NMR : Identifies dominant tautomers in solution (e.g., 1H vs. 2H-pyrazole forms) .
  • pH-dependent UV-Vis : Monitors tautomeric shifts under physiological conditions (pH 7.4) .
  • Molecular dynamics simulations : Predict tautomer stability in binding pockets (e.g., using GROMACS) .

Advanced: What are best practices for resolving synthetic byproducts with similar chromatographic retention times?

Answer:

  • LC-MS/MS : Differentiates byproducts via exact mass and fragmentation patterns .
  • Preparative TLC : Isolate minor components for standalone NMR analysis .
  • Isotopic labeling : Introduce 13^{13}C or 19^{19}F labels to track reaction pathways and identify byproduct origins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.